molecular formula C26H23N5O4 B4110572 2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone

2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone

Cat. No. B4110572
M. Wt: 469.5 g/mol
InChI Key: MSKIREZLQLEYJS-UHFFFAOYSA-N
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Description

2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as a tool for studying the function of various proteins and enzymes, as well as its use in the development of new drugs for a variety of diseases.

Mechanism of Action

The mechanism of action of 2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone is complex and not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, which is why this compound has been found to have anti-cancer properties.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone has a variety of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain neurotransmitters, which may be responsible for its anxiolytic and antidepressant effects. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone in lab experiments is its potency and specificity. This compound has been found to have a high degree of specificity for certain enzymes and proteins, which makes it a useful tool for studying their function. Additionally, this compound is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone. One area of research that is particularly promising is the development of new drugs based on this compound. Studies have shown that this compound has potent anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, this compound has been found to have anti-inflammatory and anxiolytic effects, which may make it useful in the treatment of a variety of other diseases. Other potential future directions for research on this compound include its use as a tool for studying the function of various proteins and enzymes, as well as its use in the development of new diagnostic tools for various diseases.

properties

IUPAC Name

2-[5-(4-benzoylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-18-21-9-5-6-10-22(21)26(33)30(27-18)24-17-20(11-12-23(24)31(34)35)28-13-15-29(16-14-28)25(32)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKIREZLQLEYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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